Obovatol

Overview

Description

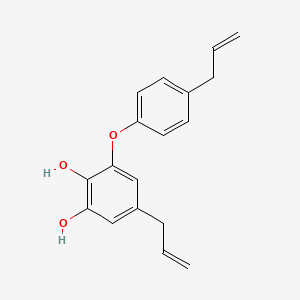

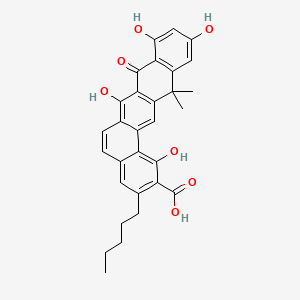

Obovatol is a biphenolic anti-inflammatory, anxiolytic, and nootropic isolated from the bark of Magnolia obovata . It is a biphenyl lignan .

Molecular Structure Analysis

Obovatol has a molecular formula of C18H18O3 . Its average mass is 282.334 Da and its monoisotopic mass is 282.125580 Da .Chemical Reactions Analysis

A study has reported the synthesis of novel obovatol-based phenazine derivatives . These derivatives were semi-synthesized from obovatol isolated from the leaves of Magnolia obovata Thunb .Physical And Chemical Properties Analysis

Obovatol has a molecular formula of C18H18O3 . Its average mass is 282.334 Da and its monoisotopic mass is 282.125580 Da .Scientific Research Applications

Neuroinflammation Attenuation

Obovatol, derived from Magnolia obovata, has shown potential in attenuating neuroinflammation. A study by J. Ock et al. (2010) in the British Journal of Pharmacology explored its effects on microglial activation, a key component in neuroinflammation and neurodegeneration. Obovatol's mechanism of action involves modulating redox regulation.

Anxiolytic-like Effects

Research by Jeong-Ju Seo et al. (2007) in Progress in Neuro-Psychopharmacology and Biological Psychiatry investigated obovatol's anxiolytic-like effects through activation of GABA/benzodiazepine receptors. This study highlighted its potential in modulating anxiety-related behaviors in mice.

Anti-inflammatory Activity

Obovatol also exhibits anti-inflammatory properties, as demonstrated by M. Choi et al. (2007) in the European Journal of Pharmacology. The study focused on its effects on nitric oxide production and NF-kappaB/MAP kinases in lipopolysaccharide-treated RAW 264.7 cells, suggesting its potential as an anti-inflammatory agent.

Inhibition of Inflammasome Activation

In the field of immunology, a study by Jeongeun Kim et al. (2019) in Phytomedicine revealed that obovatol inhibits NLRP3, AIM2, and non-canonical inflammasome activation, indicating its role in mitigating inflammatory diseases.

Apoptotic Induction in Acute Myeloid Leukemia

A study by Hyeng-Soo Kim et al. (2014) in the International Journal of Molecular Medicine presented the apoptotic effects of obovatol in acute myeloid leukemia (AML) cells, suggesting its potential as a therapeutic agent for leukemia.

Vascular Smooth Muscle Cell Proliferation Inhibition

Obovatol also impacts cardiovascular health. Y. Lim et al. (2010) in Atherosclerosis found that obovatol inhibits vascular smooth muscle cell proliferation and intimal hyperplasia, highlighting its potential in treating restenosis and atherosclerosis.

Antiplatelet Activity

The compound's effects on platelet activation and thrombosis were investigated by E. Park et al. (2011) in the Journal of Atherosclerosis and Thrombosis, suggesting its potential in cardiovascular disease management.

Antitumor Effects

Obovatol's antitumor properties were explored by H. Kim et al. (2016) in Phytotherapy Research, focusing on its cytotoxicity in non-small cell lung cancer cells and its mechanism involving C/EBP Homologous Protein activation.

Metabolic Study in Human Liver Microsomes

Joo et al. (2013) in Biopharmaceutics & Drug Disposition conducted a study on the metabolism of obovatol and its effects on cytochrome P450 enzyme activities in human liver microsomes, contributing to understanding its pharmacokinetics.

Growth Inhibitory Effects in Cancer

So Yong Lee et al. (2008) in the European Journal of Pharmacology reported obovatol's inhibitory effects on prostate and colon cancer cell growth, highlighting its potential in cancer therapy.

Safety And Hazards

properties

IUPAC Name |

5-prop-2-enyl-3-(4-prop-2-enylphenoxy)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-3-5-13-7-9-15(10-8-13)21-17-12-14(6-4-2)11-16(19)18(17)20/h3-4,7-12,19-20H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGPFZQBCIAFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601003992 | |

| Record name | 5-(Prop-2-en-1-yl)-3-[4-(prop-2-en-1-yl)phenoxy]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Obovatol | |

CAS RN |

83864-78-2 | |

| Record name | Obovatol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83864-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Obovatol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083864782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Obovatol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Prop-2-en-1-yl)-3-[4-(prop-2-en-1-yl)phenoxy]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Obovatol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6SZX78NXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4S)-5-(8-chloro-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1213978.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(2-hydroxyphenyl)prop-2-enoate](/img/structure/B1213996.png)